molecular formula C10H13Cl2N3O B2569929 N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide CAS No. 339369-82-3

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide

Cat. No.: B2569929
CAS No.: 339369-82-3
M. Wt: 262.13
InChI Key: WNOCWGYZQULBKR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the alkylation of the imidazole ring using tert-butyl halides in the presence of a base.

    Addition of the dichlorovinyl group: This can be accomplished through a substitution reaction using dichlorovinyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-N-(2-chlorovinyl)-1H-imidazole-1-carboxamide
  • N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-pyrazole-1-carboxamide
  • N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-triazole-1-carboxamide

Uniqueness

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide is unique due to the combination of its tert-butyl and dichlorovinyl groups, which confer specific chemical properties and potential applications that may not be present in similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-tert-butyl-N-(2,2-dichloroethenyl)imidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c1-10(2,3)15(6-8(11)12)9(16)14-5-4-13-7-14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOCWGYZQULBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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